molecular formula C9H17BO4 B8003059 (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid

(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid

Cat. No.: B8003059
M. Wt: 200.04 g/mol
InChI Key: ALXXXEPWQPWQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid: is a boronic acid derivative with the molecular formula C9H17BO4. This compound is characterized by a spirocyclic structure, which includes a boronic acid functional group attached to a dioxaspirodecane ring system. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid typically involves the reaction of a suitable boronic acid precursor with a spirocyclic compound. One common method includes the use of a Grignard reagent to introduce the boronic acid moiety into the spirocyclic framework. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of sensitive intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds or other carbon-boron bonded products.

Scientific Research Applications

Chemistry: In organic synthesis, (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the development of boron-containing drugs, which have shown potential in treating diseases such as cancer and bacterial infections. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug design.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for enzyme inhibitors and other drug molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other proteins. The spirocyclic structure provides stability and specificity in these interactions, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a spirocyclic structure.

    Methylboronic acid: A basic boronic acid with a methyl group.

    Cyclohexylboronic acid: A boronic acid with a cyclohexyl group, offering different steric properties.

Uniqueness: (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid is unique due to its spirocyclic structure, which provides enhanced stability and specificity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and advanced material synthesis.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO4/c11-10(12)7-8-1-3-9(4-2-8)13-5-6-14-9/h8,11-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXXXEPWQPWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCC2(CC1)OCCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.